molecular formula C11H10N2O3 B13890844 1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid

1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B13890844
M. Wt: 218.21 g/mol
InChI Key: SIMHFEHCCNJXEZ-UHFFFAOYSA-N
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Description

1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a benzo[d]oxazole moiety fused to an azetidine ring substituted with a carboxylic acid at the 3-position. The benzo[d]oxazole group contributes to aromatic stacking interactions in receptor binding, while the azetidine ring enhances metabolic stability compared to larger cyclic amines like piperidine .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)azetidine-3-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c14-10(15)7-5-13(6-7)11-12-8-3-1-2-4-9(8)16-11/h1-4,7H,5-6H2,(H,14,15)

InChI Key

SIMHFEHCCNJXEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3O2)C(=O)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of 1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Benzothiazole Analogs

  • 1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-55-3) :

    • Replacing benzo[d]oxazole with 4-fluoro-benzothiazole enhances selectivity for S1P1 over S1P3.
    • Molecular Formula: C₁₁H₉FN₂O₂S; Molar Mass: 252.26 g/mol.
    • Key Finding : Fluorination at the benzothiazole 4-position improves receptor subtype selectivity, critical for reducing cardiovascular side effects in S1P1 agonists .
  • 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate (CAS 1396863-56-1) :

    • Features dual benzothiazole groups, increasing lipophilicity (logP ~3.5).
    • Molecular Formula: C₁₈H₁₃N₃O₂S₂; Molar Mass: 367.44 g/mol.
    • Application : Esterification of the carboxylic acid may enhance cell permeability but reduces in vivo stability .

Benzofuran Analogs

  • 1-(4-(6-Benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid :
    • EC₅₀ for S1P1: <1 nM; S1P3 efficacy: <10% at 10 μM.
    • Key Finding : The benzofuran core retains high S1P1 potency (EC₅₀ ~0.3 nM) but introduces a benzyl group that improves oral bioavailability .

Azetidine vs. Piperidine Derivatives

  • 1-(Benzo[d]oxazol-2-yl)piperidine-2-carboxylic acid (BD555391) :

    • Replacing azetidine with piperidine increases ring size, altering conformational flexibility.
    • Molecular Formula: C₁₃H₁₄N₂O₃; Purity: 97% (BLD Pharm Ltd.).
    • Impact : Reduced metabolic stability compared to azetidine analogs due to increased susceptibility to cytochrome P450 oxidation .
  • Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate :

    • Esterification of the carboxylic acid group improves lipophilicity (clogP +1.8 vs. -0.5 for the acid).
    • Application : Prodrug strategy to enhance absorption, though requires in vivo hydrolysis for activation .

Substitution Patterns

  • 1-(3-Fluoro-4-(5-(2-Fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid (Compound 14) :
    • EC₅₀ for S1P1: 0.3 nM; S1P3 activity: <10% efficacy at 10 μM.
    • Key Finding : Fluorine substitutions at the benzyl and benzothiazole positions minimize off-target S1P3 activation while maintaining lymphocyte-reducing efficacy at 0.3 mg/kg orally .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Heterocycle Core Structure EC₅₀ (S1P1) S1P3 Selectivity Molecular Formula Reference
1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid Benzo[d]oxazole Azetidine N/A N/A C₁₁H₁₀N₂O₃ N/A
Compound 14 Benzothiazole Azetidine 0.3 nM >100-fold C₂₄H₂₀F₂N₂O₂S [1]
1-(4-Fluoro-benzothiazol-2-yl)azetidine-3-carboxylic acid 4-Fluoro-benzothiazole Azetidine N/A High C₁₁H₉FN₂O₂S [12]
1-(Benzofuran-2-yl)azetidine-3-carboxylic acid derivative Benzofuran Azetidine <1 nM >100-fold C₂₂H₁₈FNO₃ [4]

Table 2: Physicochemical Properties

Compound Name logP Molecular Weight (g/mol) Solubility (μM) Purity Source
1-(Benzo[d]oxazol-2-yl)piperidine-2-carboxylic acid 1.2 246.27 12 (pH 7.4) 97% BLD Pharm Ltd.
Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate 2.5 274.30 45 (DMSO) N/A AKOS008965715

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